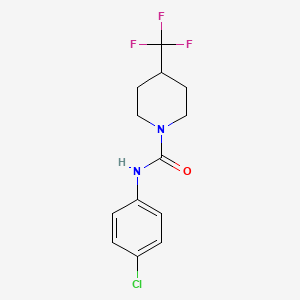
N-(4-chlorophenyl)-4-(trifluoromethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-(trifluoromethyl)piperidine-1-carboxamide, also known as CTDP, is a chemical compound that has been widely used in scientific research. CTDP is a member of the piperidine family, which is a group of organic compounds that contain a six-membered ring with a nitrogen atom. CTDP has gained attention due to its unique properties, including its ability to bind to specific receptors in the brain and modulate their activity.
Applications De Recherche Scientifique
Enantioselective Catalysis
N-Formamides derived from piperazine-2-carboxylic acid, structurally related to "N-(4-chlorophenyl)-4-(trifluoromethyl)piperidine-1-carboxamide," have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. These catalysts demonstrate significant effectiveness, with high yields (up to 99%) and enantioselectivities (up to 97%), for a broad range of substrates. This highlights their potential in producing chiral compounds, which are crucial in the pharmaceutical industry for the synthesis of drugs with high purity and efficacy (Wang et al., 2006).
CB1 Cannabinoid Receptor Antagonists
The compound "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" (SR141716) is a potent and selective antagonist for the CB1 cannabinoid receptor. Research into this compound has significantly contributed to understanding the molecular interaction of antagonists with the CB1 receptor, offering insights into the development of new therapeutic agents targeting cannabinoid-related disorders (Shim et al., 2002).
Radioligand Development
The synthesis and iodine-123 labeling of AM251, a compound closely related to "this compound," represent a significant advancement in the development of SPECT radioligands for imaging the brain cannabinoid CB1 receptor. This work enables non-invasive studies of the CB1 receptor in vivo, contributing to the understanding of various neurological conditions (Lan et al., 1996).
Structure-Activity Relationship (SAR) Studies
Research on pyrazole derivatives, including those structurally related to "this compound," has deepened the understanding of structure-activity relationships (SAR) for cannabinoid receptor antagonists. Such studies are vital for designing more selective and potent compounds for therapeutic use, potentially offering new treatments for diseases influenced by the endocannabinoid system (Lan et al., 1999).
Drug Discovery and Development
The discovery of piperidine-4-carboxamide inhibitors highlights the application of "this compound" and related structures in the development of new pharmacological agents. These compounds have been identified as inhibitors of soluble epoxide hydrolase, demonstrating the potential for therapeutic applications in treating diseases related to the epoxide hydrolase pathway (Thalji et al., 2013).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-(trifluoromethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O/c14-10-1-3-11(4-2-10)18-12(20)19-7-5-9(6-8-19)13(15,16)17/h1-4,9H,5-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGXSSDNQQGDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2758808.png)

![1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol](/img/structure/B2758813.png)
![methyl 2-({[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}amino)acetate](/img/structure/B2758816.png)

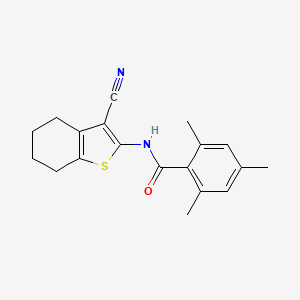
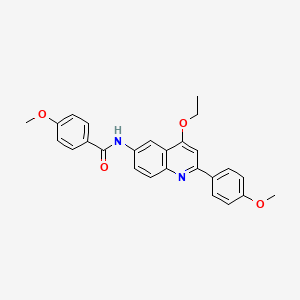
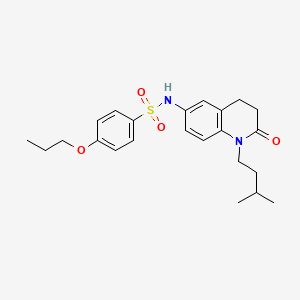
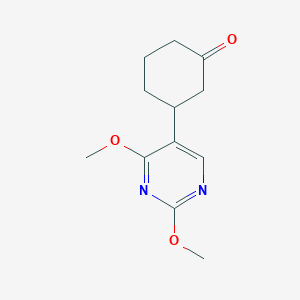
![N-(4-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2758822.png)
![2-({2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2758824.png)